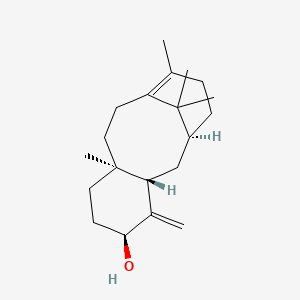

Taxa-4(20),11-dien-5alpha-ol

Description

Structure

3D Structure

Properties

CAS No. |

178888-02-3 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidenetricyclo[9.3.1.03,8]pentadec-11-en-5-ol |

InChI |

InChI=1S/C20H32O/c1-13-6-7-15-12-17-14(2)18(21)9-11-20(17,5)10-8-16(13)19(15,3)4/h15,17-18,21H,2,6-12H2,1,3-5H3/t15-,17+,18-,20+/m0/s1 |

InChI Key |

QHDGSWAXTYWVOP-ZNWBIBPKSA-N |

SMILES |

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)O)C |

Isomeric SMILES |

CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)O)C |

Canonical SMILES |

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)O)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of Taxa 4 20 ,11 Dien 5alpha Ol

Primary Biological Sources: Analysis of Taxus Species (Yew)

The primary and most well-documented biological sources of Taxa-4(20),11-dien-5α-ol are various species of the yew tree, genus Taxus. This compound is a natural product within these plants, serving as a precursor to a vast family of approximately 400 distinct taxoids. nih.gov The biosynthetic pathways leading to Taxol and its relatives are considered largely indistinguishable among different Taxus species, with key enzymes showing high degrees of similarity (over 95% identity). nih.gov Consequently, Taxa-4(20),11-dien-5α-ol is an expected metabolite in species known to produce paclitaxel (B517696) and related compounds. Research has confirmed the presence of the paclitaxel biosynthetic pathway in numerous Taxus species, which are therefore primary sources of this intermediate.

| Species Name | Common Name | Notes |

|---|---|---|

| Taxus brevifolia | Pacific Yew | The original source from which paclitaxel was isolated. bohrium.com The biosynthetic pathway, including the formation of Taxa-4(20),11-dien-5α-ol, is extensively studied in this species. nih.gov |

| Taxus baccata | European Yew | A significant source for the semi-synthesis of paclitaxel, utilizing precursors like 10-deacetylbaccatin III which are downstream of Taxa-4(20),11-dien-5α-ol. pnas.orgresearchgate.netfrontiersin.org |

| Taxus cuspidata | Japanese Yew | Taxa-4(20),11(12)-dien-5α-ol-O-acetyltransferase, the enzyme that acetylates this compound, has been identified in this species. uniprot.org Studies on taxane localization have also been conducted on T. cuspidata. uchicago.edunih.gov |

| Taxus chinensis | Chinese Yew | Cell suspension cultures of this species are widely used in research for the production and study of paclitaxel and its precursors. jmb.or.krjmb.or.kr |

| Taxus media | Hybrid Yew | Used in studies involving mass spectrometry imaging to visualize the distribution of taxanes within plant tissues. nih.gov |

| Taxus globosa | Mexican Yew | Endophytic fungi isolated from this species have been shown to produce taxanes. mdpi.com |

| Taxus wallichiana | Himalayan Yew | Endophytic fungi capable of producing taxane precursors have been isolated from this species. jmb.or.kr |

Intracellular Localization within Plant Tissues and Cell Cultures

The precise intracellular location of Taxa-4(20),11-dien-5α-ol is inferred from the localization of the enzymes responsible for its synthesis and the storage sites of downstream taxanes. The biosynthesis of taxoids is a compartmentalized process. The pathway begins in plastids with the creation of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284). nih.gov The subsequent cyclization to the taxane skeleton and the hydroxylation to form Taxa-4(20),11-dien-5α-ol are catalyzed by cytochrome P450-dependent monooxygenases. pnas.orgrhea-db.org These enzymes are typically anchored to the membranes of the endoplasmic reticulum.

Studies on the final product, paclitaxel, in Taxus cell cultures provide further insight. A significant portion of the synthesized paclitaxel (over 93%) is retained within the cells rather than being secreted into the culture medium. jmb.or.kr Cell fractionation experiments on Taxus chinensis cultures revealed that paclitaxel accumulates predominantly in the cell wall. jmb.or.kr This localization within the cell wall is supported by immunocytochemical analysis using cryo-techniques in T. cuspidata stems, which showed taxol is almost exclusively found in the cell walls of phloem, vascular cambium, and xylem. uchicago.edu More recent research in Taxus baccata cell suspensions has also identified lipid droplets as dynamic organelles involved in the trafficking and accumulation of hydrophobic taxanes like paclitaxel. frontiersin.org While these findings focus on downstream products, it is plausible that the precursor Taxa-4(20),11-dien-5α-ol is transiently located at its site of synthesis in the endoplasmic reticulum before being further processed and transported towards these storage and accumulation sites.

Detection in Related Organisms and Extracts

Beyond the Taxus genus, the capability to produce taxanes, and by extension Taxa-4(20),11-dien-5α-ol, has been discovered in various endophytic microorganisms, particularly fungi. These microbes live symbiotically within the tissues of host plants, including yew trees and others. This discovery has opened alternative avenues for the biological production of taxanes. mdpi.comnih.gov The presence of key taxane precursors, such as taxadiene and baccatin (B15129273) III, in fungal fermentation broths strongly implies the existence of the complete biosynthetic pathway, including the intermediate Taxa-4(20),11-dien-5α-ol. jmb.or.krmdpi.com Research has identified several fungal genera capable of producing taxoids.

| Fungal Genus | Host Plant Genus (Example) | Detected Taxane(s) | Reference |

|---|---|---|---|

| Aspergillus | Taxus / T. globosa | Taxadiene, Baccatin III, Paclitaxel, 10-deacetyl-baccatin III | jmb.or.krmdpi.com |

| Trichoderma | Taxus globosa | Taxadiene, Baccatin III | mdpi.com |

| Hypoxylon | Taxus globosa | Taxadiene, Baccatin III | mdpi.com |

| Penicillium | Taxus globosa | Taxadiene | mdpi.com |

| Curvularia | Taxus globosa | Taxadiene | mdpi.com |

| Fusarium | Taxus baccata | Taxol | researchgate.net |

| Multiple Genera | Corylus avellana | Paclitaxel, 10-deacetylbaccatin III, Baccatin III, Cephalomannine | nih.govresearchgate.net |

Studies on fungi isolated from non-Taxus hosts, such as the hazelnut tree (Corylus avellana), have also demonstrated the ability to produce a range of taxanes. nih.govresearchgate.net This suggests that the genetic information for the taxane biosynthetic pathway may be more widespread than initially thought and potentially transferable between organisms.

Elucidation of the Biosynthetic Pathway of Taxa 4 20 ,11 Dien 5alpha Ol

Upstream Precursors and Initial Cyclization Events

The journey towards Taxa-4(20),11-dien-5α-ol begins with the formation of a linear isoprenoid chain, which then undergoes a remarkable cyclization to create the foundational taxane (B156437) ring system.

Role of Geranylgeranyl Diphosphate (B83284) (GGPP) in Diterpene Biosynthesis

Geranylgeranyl diphosphate (GGPP) is a C20 isoprenoid that serves as the universal precursor for the biosynthesis of a vast array of diterpenes and diterpenoids in plants and other organisms. wikipedia.orgresearchgate.net It is synthesized from farnesyl pyrophosphate through the addition of an isoprene (B109036) unit derived from isopentenyl pyrophosphate. wikipedia.org In the context of Taxa-4(20),11-dien-5α-ol biosynthesis, GGPP provides the essential 20-carbon backbone that, through enzymatic catalysis, will be folded and rearranged into the intricate tricyclic taxane core. mdpi.com The cyclization of GGPP is the first committed step in the biosynthesis of paclitaxel (B517696) and its related taxoids. nih.govresearchgate.net

| Property | Description |

| Chemical Formula | C20H36O7P2 |

| Molar Mass | 450.449 g·mol−1 |

| Role | Universal precursor for diterpenes, carotenoids, gibberellins, tocopherols, and chlorophylls. wikipedia.org |

| Biosynthetic Origin | Formed from farnesyl pyrophosphate and isopentenyl pyrophosphate. wikipedia.org |

Mechanistic Studies of Taxadiene Synthase (TS) in Taxadiene Formation

The cyclization of the linear GGPP molecule into the complex tricyclic structure of taxadiene is catalyzed by the enzyme taxadiene synthase (TS). nih.gov This reaction is a critical and rate-limiting step in the paclitaxel biosynthetic pathway. mdpi.comresearchgate.net The mechanism involves the initial ionization of GGPP, followed by a series of intramolecular cyclizations and rearrangements. The process begins with the cyclization of GGPP to a transient verticillyl cation intermediate. nih.gov Subsequently, an intramolecular hydrogen transfer from C11 to C7 initiates the formation of the B and C rings, leading to a taxenyl cation. nih.gov The reaction is terminated by a deprotonation step at C5, which results in the formation of the endocyclic olefin, taxa-4(5),11(12)-diene. nih.gov While taxa-4(20),11(12)-diene is also formed as a minor product, experimental evidence suggests that taxa-4(5),11(12)-diene is the primary product of the taxadiene synthase reaction. nih.gov

| Step | Description |

| 1. Initiation | Ionization of Geranylgeranyl Diphosphate (GGPP). |

| 2. First Cyclization | Formation of a transient verticillyl cation intermediate. nih.gov |

| 3. Hydrogen Transfer | Intramolecular transfer of a proton from C11 to C7. nih.gov |

| 4. Second and Third Cyclizations | Transannular B/C-ring closure to form the taxenyl cation. nih.gov |

| 5. Termination | Deprotonation at C5 to yield taxa-4(5),11(12)-diene. nih.gov |

Genetic Characterization of Taxadiene Synthase

Taxadiene synthase (TS) has been isolated and characterized from various yew species, including Taxus brevifolia, Taxus media, and Taxus chinensis. nactem.ac.uk The gene encoding TS specifies a protein of approximately 862 amino acid residues with a calculated molecular weight of around 98 kDa. nactem.ac.uk Sequence analysis reveals that TS belongs to the terpene synthase superfamily and shares significant homology with other plant diterpene cyclases, such as abietadiene synthase. nih.gov The enzyme is a monomeric protein and requires a divalent metal ion, typically Mg2+, for its catalytic activity. mdpi.comnih.gov Genetic studies have shown that the expression of the TS gene can be a limiting factor in paclitaxel production. researchgate.net The full-length cDNA of TS contains an open reading frame of 2586 base pairs. Phylogenetic analysis indicates a close evolutionary relationship among taxadiene synthases from different Taxus species.

| Feature | Description |

| Gene Name | Taxadiene Synthase (TS) |

| Protein Size | ~862 amino acid residues |

| Molecular Weight | ~98 kDa (precursor), ~79 kDa (mature) nactem.ac.uk |

| Cofactor | Divalent metal ion (e.g., Mg2+) mdpi.comnih.gov |

| Cellular Localization | Plastids nactem.ac.uk |

| Homology | Shares high similarity with other plant terpene synthases. |

Enzymatic Hydroxylation to Taxa-4(20),11-dien-5α-ol

Following the formation of the taxadiene core, the next crucial step is the introduction of a hydroxyl group at the C5 position, a reaction that also involves a notable double bond migration.

Identification and Functional Characterization of Taxadiene 5-alpha Hydroxylase (T5αH / CYP725A4)

The enzyme responsible for the hydroxylation of taxadiene is Taxadiene 5-alpha Hydroxylase (T5αH), a cytochrome P450 monooxygenase designated as CYP725A4. nih.govnih.gov This enzyme catalyzes the first oxygenation step in the paclitaxel biosynthetic pathway. nih.govresearchgate.netresearchgate.net T5αH was identified and functionally characterized through a homology-based cloning strategy using an induced Taxus cell library. nih.gov The recombinant enzyme, when expressed in yeast and insect cells, was shown to efficiently convert taxa-4(5),11(12)-diene into taxa-4(20),11(12)-dien-5α-ol. nih.gov Interestingly, CYP725A4 can also utilize the exocyclic isomer, taxa-4(20),11(12)-diene, as a substrate to produce the same product. nih.govresearchgate.net This enzyme is a membrane-bound protein and, like other plant P450s, requires a cytochrome P450 reductase (CPR) for electron transfer during catalysis. nih.govnih.gov

| Enzyme | Description |

| Systematic Name | Taxa-4,11-diene,hydrogen-donor:oxygen oxidoreductase (5alpha-hydroxylating) wikipedia.org |

| Class | Oxidoreductase wikipedia.org |

| Family | Cytochrome P450 nih.gov |

| Designation | CYP725A4 nih.gov |

| Substrates | Taxa-4(5),11(12)-diene, Taxa-4(20),11(12)-diene nih.gov |

| Product | Taxa-4(20),11(12)-dien-5α-ol nih.gov |

Detailed Enzymatic Mechanism of Cytochrome P450-Mediated Hydroxylation with Double Bond Migration

The conversion of taxa-4(5),11(12)-diene to taxa-4(20),11(12)-dien-5α-ol by CYP725A4 is a mechanistically unusual reaction that involves both hydroxylation and an allylic isomerization. nih.gov The catalytic cycle of cytochrome P450 enzymes generally involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate. youtube.comyoutube.com In the case of T5αH, the proposed mechanism suggests a promiscuous radical abstraction followed by selective oxygen insertion, rather than an epoxidation of the C4-C5 double bond and subsequent rearrangement. nih.gov

Computational and crystallographic studies suggest that the oxidation of taxadiene by CYP725A4 proceeds through a zwitterionic intermediate. acs.org This intermediate can then follow one of two competing pathways. One pathway leads to the formation of an epoxide, which then undergoes a water-mediated rearrangement to form the desired product, Taxa-4(20),11-dien-5α-ol. acs.org An alternative pathway can lead to the formation of byproducts. acs.org The reaction involves the abstraction of a hydrogen atom from the substrate, creating a substrate radical and an iron-bound hydroxyl group in the enzyme's active site. youtube.com The subsequent recombination of these two species, with a concomitant shift of the double bond from the C4-C5 position to the C4-C20 position, results in the final hydroxylated product. nih.govnih.gov This allylic transposition is a key feature of this enzymatic step. nih.gov

| Step | Description |

| 1. Substrate Binding | Taxa-4(5),11(12)-diene binds to the active site of CYP725A4. nih.gov |

| 2. Electron Transfer | The heme iron of the P450 is reduced by electrons from a reductase. youtube.com |

| 3. Oxygen Binding and Activation | Molecular oxygen binds to the reduced iron, followed by a second electron transfer and protonation to form a highly reactive iron-oxo species. youtube.comyoutube.com |

| 4. Hydrogen Abstraction | The iron-oxo species abstracts a hydrogen atom from the substrate, likely from an allylic position. youtube.com |

| 5. Radical Recombination and Isomerization | The resulting substrate radical recombines with the iron-bound hydroxyl group, accompanied by a shift of the double bond to form the exocyclic C4(20) position. nih.govnih.gov |

| 6. Product Release | The final product, Taxa-4(20),11(12)-dien-5α-ol, is released from the enzyme. |

Molecular Cloning and Gene Expression of T5αH in Biosynthetic Studies

The initial oxygenation of the taxane core is a critical step in the biosynthesis of complex taxoids. This reaction is catalyzed by taxadiene 5α-hydroxylase (T5αH), a cytochrome P450 monooxygenase. nih.govresearchgate.net The gene encoding T5αH was first isolated from a yew (Taxus) cell cDNA library using a homology-based cloning strategy. researchgate.net This enzyme, also designated as CYP725A4, is responsible for the conversion of the taxoid precursor, taxa-4(5),11(12)-diene, into taxa-4(20),11(12)-dien-5α-ol. mdpi.comnih.gov This hydroxylation reaction is unusual as it involves a concurrent migration of the double bond from the C4-C5 position to the C4-C20 position (exocyclic). nih.gov

Heterologous expression of T5αH has been attempted in various systems, including yeast (Saccharomyces cerevisiae) and tobacco (Nicotiana benthamiana), to facilitate biosynthetic pathway reconstitution and discovery. nih.govresearchgate.netresearchgate.net However, these efforts have faced significant challenges. When expressed heterologously, T5αH exhibits catalytic promiscuity, producing a variety of side products with rearranged carbon skeletons instead of exclusively the desired on-pathway intermediate, taxa-4(20),11-dien-5α-ol. researchgate.netresearchgate.net This promiscuity represents a major bottleneck in the heterologous production of taxoids. researchgate.net Recent studies have focused on mechanism-informed protein engineering and tuning the expression levels of T5αH to decrease byproduct formation and improve the yield of taxa-4(20),11-dien-5α-ol. researchgate.net

Early Stage Acetylation: Taxadien-5alpha-ol O-Acetyltransferase (TAT) Activity

Following the initial hydroxylation, the next crucial modification of the taxane core is an acetylation reaction at the C5 position. This step is catalyzed by acetyl-CoA:taxa-4(20),11-dien-5α-ol O-acetyltransferase (TAT), an enzyme that transfers an acetyl group from acetyl-CoA to the 5α-hydroxyl group of taxa-4(20),11-dien-5α-ol, yielding taxa-4(20),11-dien-5α-yl acetate (B1210297). mdpi.comwikipedia.orgnih.gov This reaction is considered the third specific step in the biosynthetic pathway and is essential for subsequent modifications. researchgate.netnih.gov

Biochemical Characterization and Substrate Specificity of TAT (EC 2.3.1.162)

Taxadien-5alpha-ol O-acetyltransferase (TAT) belongs to the transferase family, specifically the acyltransferases (EC 2.3.1.162). wikipedia.orgqmul.ac.ukexpasy.org The systematic name for this enzyme is acetyl-CoA:taxa-4(20),11-dien-5α-ol O-acetyltransferase. wikipedia.orgqmul.ac.uk Its two substrates are acetyl-CoA and taxa-4(20),11-dien-5α-ol, and its products are CoA and taxa-4(20),11-dien-5α-yl acetate. wikipedia.org

Research has identified multiple TAT clones from Taxus species, which exhibit different regiospecificities and substrate preferences. For instance, two distinct acetyltransferase clones, TAX1 and TAX19, were identified that are both capable of acetylating taxa-4(20),11-dien-5α-ol. researchgate.netnih.gov However, they show different preferences when presented with more complex, polyhydroxylated taxoid substrates. researchgate.netnih.gov The TAX1 enzyme preferentially acetylates the C9 and C10 hydroxyl groups, while the TAX19 enzyme favors the C5 and C13 positions. nih.gov This suggests that different TAT isozymes may function at various stages of the biosynthetic pathway, contributing to the vast diversity of natural taxoids. mdpi.comnih.gov The TAX1 enzyme shows the lowest Kм value with the early pathway intermediate taxa-4(20),11-dien-5α-ol, whereas TAX19 has lower Kм values for a broader range of polyhydroxylated taxoids, suggesting it may also function later in the pathway. nih.gov

| Feature | TAX1 | TAX19 |

|---|---|---|

| Primary Substrate | Taxa-4(20),11-dien-5α-ol | Taxa-4(20),11-dien-5α-ol and other polyhydroxylated taxoids |

| Preferential Acetylation Sites (on polyhydroxylated taxoids) | C9 and C10 ("northern" hemisphere) | C5 and C13 ("east-west" poles) |

| Substrate Affinity (Kм) | Lowest for Taxa-4(20),11-dien-5α-ol | Lower than TAX1 for all taxoid substrates tested |

| Proposed Role | Early C5 acetylation step | Early C5 acetylation and later-stage acetylation steps |

Influence of Acetylation on Subsequent Pathway Branching and Diversion

The acetylation of taxa-4(20),11-dien-5α-ol is a pivotal branching point in the taxoid biosynthetic pathway. nih.govsemanticscholar.org The introduction of the C5-acetate group significantly influences the substrate suitability for subsequent cytochrome P450 hydroxylases. semanticscholar.orgscilit.com After the formation of taxa-4(20),11-dien-5α-ol, the pathway can diverge. semanticscholar.org One route involves the C5-acetylation by TAT to form taxa-4(20),11-dien-5α-yl acetate, while an alternative route involves hydroxylation at the C13 position by taxadien-13α-hydroxylase to produce taxa-4(20),11-dien-5α,13α-diol. nih.govsemanticscholar.orgresearchgate.net

Therefore, TAT competes with taxadien-13α-hydroxylase for their common substrate, taxa-4(20),11-dien-5α-ol. nih.gov The relative activities of these two enzymes can direct the metabolic flux towards different classes of taxoids. nih.gov The acetylation at C5 is generally a prerequisite for the subsequent hydroxylation at the C10 position. semanticscholar.org This ordered sequence of reactions highlights the channeling role of the C5-acetylation, which gates the entry of intermediates into the main pathway leading to more complex taxoids. mdpi.comscilit.com The less strict substrate specificity of some acyltransferases can also lead to the production of a large number of taxoid side-chain variants, further diverting the pathway flux. mdpi.comsemanticscholar.org

Molecular Basis and Heterologous Expression of TAT

The gene encoding TAT was first cloned from Taxus canadensis and Taxus cuspidata. mdpi.com The cDNA for TAT from T. canadensis contains an open reading frame (ORF) of 1317 nucleotides, which encodes a protein of 439 amino acids with a calculated molecular weight of approximately 49 kDa. mdpi.com Sequence analysis revealed the presence of a conserved HXXXDG motif, which is associated with the catalytic activity of acyltransferases. mdpi.comnih.gov

Functional expression of the TAT gene has been successfully achieved in Escherichia coli. mdpi.comnih.gov The recombinant enzyme produced in E. coli was shown to catalyze the specific acetylation of taxa-4(20),11-dien-5α-ol to taxa-4(20),11-dien-5α-yl acetate. mdpi.com This heterologous expression system has been crucial for characterizing the enzyme's function and for producing early-stage taxoid intermediates for further biosynthetic studies. mdpi.comnih.gov More recently, an ortholog of the TAT gene, designated TDAT, has been isolated and characterized from hazelnut (Corylus avellana), indicating that the genetic machinery for early taxoid biosynthesis may exist in plants outside the Taxus genus. nih.govnih.gov The TDAT from hazelnut was found to have a 1302 bp ORF encoding 433 amino acids. nih.gov

Subsequent Oxidative Modifications and Acylations in Taxoid Biosynthesis (General Overview)

Following the formation of taxa-4(20),11-dien-5α-yl acetate, the taxane core undergoes a series of further oxygenations and acylations to build the complex structure of advanced taxoids. core.ac.uk These modifications are carried out by a suite of specific enzymes, primarily cytochrome P450 monooxygenases and acyltransferases. nih.gov

Hydroxylation at C10, C2, C9, and C13 Positions by Specific P450s

The subsequent functionalization of the taxane core involves hydroxylations at multiple positions, catalyzed by specific cytochrome P450 enzymes. core.ac.uknih.gov Based on the relative abundance of naturally occurring taxoids, the predicted sequence of these oxygenation events after the initial C5 hydroxylation is C10, followed by C2 and C9, and then C13. nih.govresearchgate.net

C10-Hydroxylation : The introduction of a hydroxyl group at the C10 position is a critical step. This reaction is performed by a specific cytochrome P450 enzyme, taxane 10β-hydroxylase (T10βH), which converts taxa-4(20),11-dien-5α-yl acetate to taxa-4(20),11-dien-5α-acetoxy-10β-ol. mdpi.comresearchgate.netsemanticscholar.org

C13-Hydroxylation : Another key modification is the hydroxylation at the C13 position, catalyzed by taxane 13α-hydroxylase (T13αH), also a cytochrome P450-dependent monooxygenase. nih.gov This enzyme can act on various taxoid intermediates. nih.gov

C2 and C9 Hydroxylation : Hydroxylations at the C2 and C9 positions are also known to occur, mediated by distinct P450 enzymes. nih.govnih.gov The exact timing and substrate specificity of these hydroxylases are part of a complex metabolic network. scilit.com The discovery of these enzymes has often been achieved through screening cDNA libraries from Taxus cells with taxoid substrates. scilit.com

Formation of the Oxetane (B1205548) Ring System in Advanced Taxoids

The formation of the oxetane ring is a crucial step in the biosynthesis of advanced taxoids, as this four-membered ether ring is essential for the bioactivity of compounds like paclitaxel. ku.dknih.govacs.org Research has identified that this critical transformation is catalyzed by cytochrome P450-mediated oxidation events. ku.dknih.govacs.org A key enzyme in this process is a bifunctional cytochrome P450, CYP725A4, which catalyzes two successive epoxidation events to form the oxetane ring. ku.dknih.govacs.org

Contrary to earlier proposals that suggested oxetane formation occurred after the acetylation of taxadien-5α-ol, recent studies indicate that the ring is formed prior to C5 acetylation. ku.dknih.govacs.orgacs.org The C5-O-acetyl group in the substrate is considered crucial for the formation of the oxetane ring. nih.gov The enzyme oxetane synthase (TmCYP1), another novel cytochrome P450, has been shown to efficiently catalyze the formation of the oxetane ring in tetracyclic taxoids. nih.gov The proposed mechanism involves an intramolecular oxidation-acetoxyl rearrangement, where the construction of the oxetane ring may happen in a concerted process. nih.gov

Proposed Sequential Order of Enzymatic Transformations and Pathway Bifurcations

The biosynthetic pathway leading from Taxa-4(20),11-dien-5α-ol involves a complex network of competing and interconnected branches. nih.govscilit.com Following the initial hydroxylation at the C5 position to form Taxa-4(20),11-dien-5α-ol, a bifurcation in the pathway can occur. nih.govscilit.comnih.gov One branch proceeds through the acetylation of the C5 hydroxyl group to form taxadien-5α-yl acetate, while another branch involves hydroxylation at the C13 position to yield taxadien-5α,13α-diol. nih.govnih.govencyclopedia.pub

The precise sequence of the subsequent hydroxylation and acylation reactions is still under investigation, with evidence suggesting that more than one biosynthetic route to paclitaxel may exist in yew species. pnas.org One proposed order of oxygenation of the taxane core, based on the abundance of naturally occurring taxoids, is hydroxylation at C10, followed by C2, C9, C13, and finally C7 and C1. researchgate.net However, another suggested order of hydroxylation is C5, C10, C13, C2, C9, C7, and C1. nih.gov These multiple routes and bifurcations contribute to the vast diversity of over 400 taxoids found in Taxus species. nih.gov

The enzyme Taxadiene-5α-ol-O-acetyl transferase (TAT) catalyzes the first acylation step, converting taxadien-5α-ol to taxadien-5α-yl acetate. nih.gov This step is considered slow but not rate-limiting in the synthesis of the core taxane skeleton. nih.gov Subsequent hydroxylations are carried out by a family of related cytochrome P450 enzymes. nih.govscilit.compnas.org

Regulatory Mechanisms Governing Taxa-4(20),11-dien-5alpha-ol Biosynthesis

The biosynthesis of Taxa-4(20),11-dien-5α-ol and subsequent taxoids is tightly regulated at multiple levels to control the production of these complex molecules.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of genes encoding the enzymes in the paclitaxel biosynthetic pathway is controlled by a network of transcription factors (TFs). nih.gov Several families of TFs, including MYB, WRKY, bHLH (MYC), and ERF, have been identified as regulators of taxoid biosynthesis. nih.govnih.gov For instance, in Taxus chinensis, the transcription factor TcMYC2a directly binds to the promoter of the taxadiene synthase gene (TASY), enhancing its expression. researchgate.net Similarly, TcWRKY8 and TcWRKY47 can significantly increase the expression of several paclitaxel biosynthetic genes, including the gene for taxane 5α-hydroxylase (T5OH). nih.govfrontiersin.org The R2R3-MYB transcription factor, TmMYB3, has been shown to activate the expression of both the taxadiene synthase (TS) and taxane 2α-O-benzoyltransferase (TBT) genes. frontiersin.org

These transcription factors often respond to hormonal signals, such as jasmonic acid and abscisic acid, creating a link between environmental cues and the regulation of taxoid production. nih.govresearchgate.netfrontiersin.org Most of the genes related to paclitaxel biosynthesis are primarily expressed in the leaf mesophyll cells. nih.gov

Influence of Environmental and Elicitor Stimuli on Enzyme Activity and Intermediate Accumulation (e.g., Methyl Jasmonate)

The production of Taxa-4(20),11-dien-5α-ol and other taxoids is significantly influenced by external stimuli, particularly elicitors like methyl jasmonate (MeJA). ipef.brresearcher.life MeJA is a lipid-derived elicitor that has been shown to be one of the most effective inducers of paclitaxel biosynthesis in Taxus cell cultures. frontiersin.orgnih.gov

Treatment with MeJA leads to a significant increase in the expression of key biosynthetic genes, including taxadiene synthase (TS), DBAT (10-deacetylbaccatin III-10-O-acetyltransferase), and BAPT (phenylpropanoyltransferase). ipef.brresearcher.life For example, in Taxus baccata, MeJA elicitation resulted in the overexpression of these genes in both leaves and stems. ipef.br The optimal concentration and duration of MeJA treatment can vary, with studies showing peak gene expression at concentrations around 250 μM and after 72 hours of treatment. ipef.brresearcher.lifegenetics.ir This increased gene expression leads to an enhanced accumulation of paclitaxel and its precursors. mdpi.com While MeJA is a potent elicitor, it can also have an inhibitory effect on cell growth in suspension cultures. nih.gov Other elicitors, such as salicylic (B10762653) acid and environmental stressors like controlled water activity, have also been shown to enhance taxoid production. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Advanced Taxoids

Table 2: Transcription Factors Regulating Taxoid Biosynthesis

Chemical Synthesis and Semisynthesis of Taxa 4 20 ,11 Dien 5alpha Ol and Analogs

Strategies for Total Synthesis of Taxa-4(20),11-dien-5alpha-ol

The total synthesis of taxa-4(20),11-dien-5α-ol provides unambiguous confirmation of its structure and allows for the preparation of material for biological studies. A key strategy for the synthesis of this compound involves the oxidation of a synthetic taxadiene precursor.

One notable approach utilizes a selenium dioxide oxidation of the synthetic Lythgoe diene. nih.gov This reaction selectively forms the naturally occurring 5α-alcohol stereoisomer. nih.gov The stereochemistry of the product has been confirmed through extensive 2D NMR analysis. nih.gov To further investigate the biosynthetic pathway, the corresponding 5β-alcohol diastereomer was also synthesized. This was achieved by oxidizing the synthetic 5α-alcohol to the C-5 ketone using Dess-Martin periodinane, followed by a stereoselective reduction with lithium aluminum hydride to yield the 5β-alcohol. nih.gov

Another strategy in the broader context of taxane (B156437) synthesis involves creating a versatile intermediate that can be elaborated into various members of the taxane family. For instance, a scalable, enantioselective total synthesis of (+)-taxa-4(5),11(12)-dien-2-one has been developed. nih.gov This "taxadienone" is a benchmark intermediate that provides access to more oxidized taxanes. nih.gov While not a direct synthesis of taxa-4(20),11-dien-5α-ol, such approaches lay the groundwork for accessing a wide range of taxane analogs, including the deoxygenated parent taxadiene. nih.gov

An improved method for the intramolecular Diels-Alder cycloaddition, previously used in the synthesis of taxa-4(5),11(12)-diene, has also been adapted to produce taxoids with oxygenation in the B and C rings, which is characteristic of taxa-4(20),11-dien-5α-ol. researchgate.netnih.gov

| Synthetic Strategy | Key Reagents/Reactions | Outcome | Reference |

| Oxidation of Lythgoe diene | Selenium dioxide (SeO₂) | Selective formation of taxa-4(20),11-dien-5α-ol | nih.gov |

| Synthesis of 5β-diastereomer | Dess-Martin periodinane, Lithium aluminum hydride (LiAlH₄) | Synthesis of taxa-4(20),11-dien-5β-ol for comparative studies | nih.gov |

| Intramolecular Diels-Alder | Cycloaddition reaction | Formation of taxoid core with B and C ring oxygenation | researchgate.netnih.gov |

| Scalable Taxane Synthesis | Enantioselective conjugate addition, Vicinal difunctionalization/Diels-Alder | Preparation of (+)-taxa-4(5),11(12)-dien-2-one, a versatile intermediate | nih.gov |

Semisynthetic Derivations from More Abundant Natural Taxoids

Given the complexity of total synthesis, semisynthetic methods starting from more abundant, naturally occurring taxoids are often more practical for producing significant quantities of taxa-4(20),11-dien-5α-ol and its derivatives. These methods leverage the pre-existing taxane core.

A prominent semisynthetic route utilizes taxa-4(20),11(12)-dien-2α,5α,10β-triacetoxy-14β-(2-methyl)butyrate, a major taxoid metabolite isolated from the heartwood of the Japanese Yew (Taxus cuspidata). researchgate.net This starting material can be converted to taxa-4(20),11-dien-5α-acetoxy-10β-ol, a subsequent intermediate in the paclitaxel (B517696) pathway. The conversion is efficiently achieved through a Barton deoxygenation of the C-2 and C-14 hydroxyl groups on a protected derivative of the natural taxoid. researchgate.net

This general strategy of selective deoxygenation and functional group manipulation of abundant taxoids has proven effective for accessing early-stage biosynthetic intermediates that are otherwise difficult to obtain. nih.gov

Preparation of Isotopically Labeled Congeners for Biosynthetic Probes and Mechanistic Studies

Isotopically labeled versions of biosynthetic intermediates are invaluable tools for tracing metabolic pathways and studying enzyme mechanisms. The low natural abundance of early intermediates like taxa-4(20),11-dien-5α-ol makes synthetic access to their labeled congeners essential. nih.gov

The semisynthetic routes developed for these compounds are well-suited for incorporating isotopic labels. For example, tritium-labeled taxa-4(20),11(12)-diene-5α-acetate and taxa-4(20),11(12)-diene-5α-acetate-10β-ol have been successfully prepared. nih.gov The key step in this process is the Barton deoxygenation, which can be performed using commercially available tri-n-butyltin tritide (n-Bu₃Sn³H) of high specific activity. nih.govnih.gov This method allows for the introduction of tritium at specific positions, such as C-10. nih.gov

A specific example is the preparation of [10-³H]-Taxa-4(20),11(12)-diene-5α-acetate. This was achieved by treating a precursor with a mixture of n-Bu₃SnH and n-Bu₃Sn³H in the presence of AIBN as a radical initiator. nih.gov These labeled compounds have been instrumental in characterizing downstream hydroxylase enzymes in the paclitaxel pathway. nih.gov

| Labeled Compound | Labeling Reagent | Methodology | Application | Reference |

| Tritium-labeled taxa-4(20),11(12)-diene-5α-acetate | tri-n-butyltin tritide (n-Bu₃Sn³H) | Barton deoxygenation | Probing biosynthetic pathways | nih.gov |

| Tritium-labeled taxa-4(20),11(12)-diene-5α-acetate-10β-ol | tri-n-butyltin tritide (n-Bu₃Sn³H) | Barton deoxygenation | Characterizing downstream hydroxylases | nih.govnih.gov |

Targeted Derivatization for Investigating Structure-Activity Relationships in Biosynthetic Cascades

Understanding the sequence of enzymatic reactions in the paclitaxel biosynthetic pathway requires access to a variety of taxane analogs. Targeted derivatization of taxa-4(20),11-dien-5α-ol allows researchers to probe the substrate specificity of downstream enzymes and to confirm the identity of subsequent intermediates.

The acetylation of the 5α-hydroxyl group is a key derivatization step in the natural pathway. It has been established that after the initial hydroxylation of taxadiene to form taxa-4(20),11-dien-5α-ol, the next step is the acetylation of this alcohol to yield taxa-4(20),11(12)-diene-5α-acetate. researchgate.netnih.gov This reaction is catalyzed by the enzyme taxa-4(20),11(12)-dien-5α-ol-O-acetyl transferase (TAT). mdpi.com The synthetic preparation of taxa-4(20),11(12)-diene-5α-acetate was crucial for confirming this step. nih.gov

Further derivatization involves additional hydroxylations at various positions on the taxane core. For instance, the synthesis of taxa-4(20),11(12)-diene-2α,5α-diol was undertaken to investigate its potential role as the second oxygenated intermediate in the pathway. researchgate.netnih.gov By synthesizing these potential intermediates and testing them in enzymatic assays, researchers can piece together the complex biosynthetic cascade leading to paclitaxel.

Biotechnological Production and Metabolic Engineering Applications

Development of Heterologous Expression Systems for Taxa-4(20),11-dien-5alpha-ol and its Derivatives

The low abundance of paclitaxel (B517696) and its precursors in the native yew tree (Taxus) has spurred the development of alternative production platforms. mdpi.com Heterologous expression, the process of taking genes from one species and expressing them in another, offers a promising and sustainable solution. oup.com

Microbial hosts like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are attractive for producing paclitaxel precursors due to their rapid growth, well-understood genetics, and amenability to high-density cultivation. pnnl.gov

Saccharomyces cerevisiae , a eukaryotic organism, is particularly well-suited for expressing the complex enzymes of the paclitaxel pathway, such as cytochrome P450s, which require a sophisticated internal membrane system for proper function. oup.comnih.gov Researchers have successfully engineered yeast to produce Taxa-4(20),11-dien-5α-ol by introducing the necessary genes from Taxus species. nih.gov Early efforts to express taxadiene synthase (TS) and geranylgeranyl diphosphate (B83284) synthase (GGPPS) in S. cerevisiae resulted in taxadiene titers of 1 mg/L. ed.ac.uk Subsequent work, which included expressing a partial paclitaxel biosynthetic pathway, yielded about 25 µg/L of Taxa-4(20),11-dien-5α-ol, indicating a significant bottleneck at the hydroxylation step catalyzed by taxadiene 5α-hydroxylase (T5αH), a cytochrome P450 enzyme. nih.gov Through further optimization, including statistical design of experiments, titers of Taxadien-5α-ol and its acetylated derivative, Taxadien-5α-yl-acetate, have been improved to 34 mg/L and 11 mg/L, respectively, in yeast. d-nb.info

Escherichia coli has also been engineered to produce taxadiene, the precursor to Taxa-4(20),11-dien-5α-ol. pnas.org However, the functional expression of P450 enzymes in prokaryotic systems like E. coli is challenging due to the lack of a native endoplasmic reticulum. nih.gov Despite this, significant progress has been made. By optimizing P450 expression, its interaction with reductase partners, and protein engineering, researchers have achieved the highest reported titers of oxygenated taxanes in E. coli, reaching approximately 570 ± 45 mg/L. pnas.org Furthermore, combinatorial metabolic engineering approaches in E. coli have led to the production of Taxadien-5α-yl-acetate at titers of 10.9 mg/L in a 5-L bioreactor. researchgate.netnih.gov

Table 1: Examples of Taxa-4(20),11-dien-5alpha-ol and Precursor Production in Microbial Hosts

| Host Organism | Product | Titer | Key Engineering Strategy |

|---|---|---|---|

| Saccharomyces cerevisiae | Taxadiene | 1 mg/L | Co-expression of GGPPS and TS ed.ac.uk |

| Saccharomyces cerevisiae | Taxadien-5α-ol | ~25 µg/L | Expression of partial paclitaxel pathway nih.gov |

| Saccharomyces cerevisiae | Taxadien-5α-ol | 34 mg/L | Statistical design of experiments for process optimization d-nb.info |

| Saccharomyces cerevisiae | Taxadien-5α-yl-acetate | 11 mg/L | Statistical design of experiments for process optimization d-nb.info |

| Escherichia coli | Oxygenated Taxanes | ~570 ± 45 mg/L | Optimization of P450 expression and reductase partners pnas.org |

The transient expression system of Nicotiana benthamiana has emerged as a powerful tool for reconstituting and studying plant biosynthetic pathways. researchgate.net This system allows for the rapid testing of enzyme function and pathway interactions.

The de novo production of taxadiene has been successfully demonstrated in N. benthamiana by introducing the taxadiene synthase gene. nih.gov This resulted in the accumulation of 11-27 µg of taxadiene per gram of dry weight. nih.gov Further research has shown that co-expressing taxadiene synthase (TS) and taxadiene 5α-hydroxylase (T5αH) in N. benthamiana leads to the production of Taxa-4(20),11-dien-5α-ol. nih.gov Compartmentalizing these enzymes within the chloroplast, coupled with an enhanced isoprenoid precursor pool, has also been shown to produce Taxa-4(20),11-dien-5α-ol. mdpi.com

Optimization Strategies for Enhanced Biosynthetic Pathway Flux

To improve the yields of Taxa-4(20),11-dien-5α-ol and other paclitaxel precursors in these heterologous systems, various optimization strategies are employed to increase the metabolic flux towards the target compounds.

A primary strategy to boost production is to increase the availability of both the enzymes in the pathway and their substrates. The supply of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is often a limiting factor. ed.ac.uk Overexpression of GGPP synthase (GGPPS) along with taxadiene synthase (TS) has been shown to improve taxadiene production in yeast. researchgate.net

In E. coli, enhancing the endogenous methylerythritol phosphate (B84403) (MEP) pathway, which provides the initial building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is a key strategy to increase the precursor supply for taxane (B156437) biosynthesis. researchgate.netnih.gov Similarly, feeding cultures with precursors like IPP and GGPP has been shown to improve paclitaxel yield in endophytic fungi. nih.gov In N. benthamiana, shunting the metabolic pathway by suppressing the expression of the phytoene (B131915) synthase gene, which competes for the same GGPP precursor, led to a 1.9-fold increase in taxadiene accumulation. nih.gov

A significant challenge in reconstituting the paclitaxel pathway is the presence of enzymatic bottlenecks and the promiscuity of certain enzymes. The hydroxylation of taxadiene to Taxa-4(20),11-dien-5α-ol by the cytochrome P450 enzyme taxadiene 5α-hydroxylase (T5αH or CYP725A4) is a well-known bottleneck. nih.govd-nb.info This enzyme is often inefficient and can produce undesired side products. researchgate.netnih.gov

To address this, researchers have explored several strategies. In E. coli, directly fusing the P450 enzyme with its reductase partner (CPR) was attempted to improve electron transfer and facilitate the conversion of taxadiene to Taxadien-5α-ol. pnnl.gov However, it was later found that maintaining P450 expression levels above those of the CPR was more effective. pnnl.gov In N. benthamiana, it was discovered that high expression levels of T5αH led to increased catalytic promiscuity and the formation of di-oxidized taxadienes. nih.gov By tuning down the expression level of T5αH, researchers were able to increase the proportion of the desired Taxa-4(20),11-dien-5α-ol. nih.gov

Biological Significance and Mechanistic Investigations Preclinical Focus

Essential Role as a Core Intermediate in the Formation of Pharmacologically Active Taxoids

Taxa-4(20),11-dien-5α-ol is a pivotal molecule in the biosynthesis of the complex diterpenoid natural products known as taxoids. nih.gov Its significance lies in its position as the first oxygenated intermediate following the formation of the core taxane (B156437) skeleton. researchgate.netnih.govresearchgate.net The biosynthesis of pharmacologically active taxoids, such as the anticancer drug Paclitaxel (B517696) (Taxol), begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284), into the hydrocarbon olefin taxa-4(5),11(12)-diene. researchgate.netnih.gov

In Vitro and In Vivo (Non-Human) Enzymatic Conversion and Metabolism Studies

The metabolic fate of Taxa-4(20),11-dien-5α-ol has been elucidated through a series of in vitro and in vivo studies using cell-free extracts and cultured cells from Taxus species. These investigations have revealed that the compound is a substrate for several key enzymatic transformations, primarily acylation and further hydroxylation, which represent branching points in the taxoid biosynthetic pathway.

In vitro experiments using microsomal preparations from induced Taxus cells demonstrated that Taxa-4(20),11-dien-5α-ol can be directly oxygenated by cytochrome P450 enzymes. nih.gov Preparative-scale incubations led to the isolation and structural identification of a key metabolite, taxa-4(20),11(12)-dien-5α,13α-diol, indicating hydroxylation at the C13 position. nih.govjmb.or.kr This suggests one possible metabolic route for the compound.

Alternatively, Taxa-4(20),11-dien-5α-ol is a substrate for an essential acylation reaction. The enzyme acetyl-CoA:taxa-4(20),11-dien-5α-ol O-acetyltransferase (TAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the C5-hydroxyl group of the substrate. wikipedia.org This reaction, which forms taxa-4(20),11-dien-5α-yl acetate (B1210297), is considered the third specific step in Taxol biosynthesis. researchgate.netresearchgate.net The gene encoding this transferase has been cloned, and the enzyme has been characterized, showing it does not acetylate more advanced precursors like baccatin (B15129273) III. researchgate.net

The table below summarizes the primary enzymatic conversions of Taxa-4(20),11-dien-5α-ol identified in preclinical studies.

Table 1: Key Enzymatic Conversions of Taxa-4(20),11-dien-5α-ol

| Substrate | Enzyme(s) | Reaction Type | Product | Source |

|---|---|---|---|---|

| Taxa-4(20),11-dien-5α-ol | Taxoid 13α-hydroxylase (Cytochrome P450) | Hydroxylation | Taxa-4(20),11(12)-dien-5α,13α-diol | nih.govjmb.or.kr |

Exploration of Structural Modifications on Downstream Biosynthesis and Biological Activities of Derivatives

Structural modification of Taxa-4(20),11-dien-5α-ol, particularly at the C5-hydroxyl group, plays a crucial role in directing the subsequent biosynthetic steps and ultimately influences the profile of taxoids produced. The decision point between direct further hydroxylation or acetylation at C5 creates divergent pathways leading to different classes of taxoids.

The acetylation of the C5-hydroxyl group is a critical modification that dictates the sequence of subsequent hydroxylations on the taxane core. nih.gov Studies using microsomal preparations from Taxus cells were conducted to determine whether Taxa-4(20),11-dien-5α-ol or its acetylated counterpart, taxa-4(20),11-dien-5α-yl acetate, serves as the direct precursor for the next oxygenation step. nih.gov

When taxa-4(20),11-dien-5α-yl acetate was used as the substrate, it was converted by cytochrome P450 enzymes into taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol. nih.gov This demonstrates that acetylation at the C5 position precedes the cytochrome P450-mediated hydroxylation at the C10 position. nih.govacademicjournals.org In contrast, when the unacetylated Taxa-4(20),11-dien-5α-ol was the substrate, the primary product was the C13-hydroxylated taxa-4(20),11(12)-dien-5α,13α-diol. nih.gov This finding strongly indicates that the acylation state at C5 directs the regioselectivity of the subsequent hydroxylation reaction, representing a key bifurcation in the pathway. researchgate.netnih.gov

Table 2: Influence of C5-Acylation on Subsequent Hydroxylation of the Taxane Core

| Initial Substrate | Key Modifying Reaction | Modified Intermediate | Subsequent Hydroxylation Product | Source |

|---|---|---|---|---|

| Taxa-4(20),11-dien-5α-ol | Acetylation (by TAT) | Taxa-4(20),11-dien-5α-yl acetate | Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol | nih.gov |

Taxa-4(20),11-dien-5α-ol is a foundational precursor in the biosynthetic pathway that leads to some of the most potent microtubule-stabilizing agents discovered from nature. researchgate.netbiorxiv.org The intricate series of enzymatic hydroxylations, acylations, and rearrangements that begin with this compound culminate in the production of Paclitaxel (Taxol). nih.gov Paclitaxel is a widely used chemotherapeutic agent whose mechanism of action involves binding to the β-tubulin subunit of microtubules, which suppresses microtubule dynamics, blocks cells in the mitotic phase of the cell cycle, and ultimately induces apoptosis. academicjournals.orgnih.gov

Therefore, every molecule of Taxol produced in nature originates from the Taxa-4(20),11-dien-5α-ol intermediate. Its role is indispensable, as it provides the initial oxygenated taxane framework upon which the complex functionalities required for high-affinity binding to microtubules are assembled. researchgate.netbiorxiv.org The pathway from Taxa-4(20),11-dien-5α-ol involves numerous steps, including the formation of key intermediates like baccatin III, before the final attachment of the C13 side chain, which is also critical for its potent biological activity. nih.govbiorxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Taxa-4(20),11-dien-5α-ol |

| Paclitaxel (Taxol) |

| Geranylgeranyl diphosphate |

| Taxa-4(5),11(12)-diene |

| Taxa-4(20),11(12)-dien-5α,13α-diol |

| Acetyl-CoA |

| Taxa-4(20),11-dien-5α-yl acetate |

| Baccatin III |

| 10-deacetylbaccatin III |

Advanced Analytical Methodologies for Research of Taxa 4 20 ,11 Dien 5alpha Ol

High-Resolution Chromatographic Techniques for Separation and Detection in Complex Matrices (e.g., LC-MS, GC-MS)

The separation and detection of Taxa-4(20),11-dien-5α-ol and its derivatives from complex biological matrices, such as plant cell cultures or engineered microbial systems, are primarily achieved through high-resolution chromatographic methods coupled with mass spectrometry. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in this field.

GC-MS has been effectively used for the structural definition of taxoid metabolites. For instance, it was instrumental in defining the structure of taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol, a downstream product derived from the acetylation and subsequent hydroxylation of Taxa-4(20),11-dien-5α-ol. nih.gov This indicates that after acetylation at the C5 position, the compound is suitable for GC-MS analysis, which is often used for volatile and thermally stable compounds. nih.gov

More commonly, Liquid Chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is employed due to the polarity and lower volatility of many taxoids. nih.gov UHPLC systems, using columns with sub-2 µm particles like the HSS T3, provide high-resolution separations in short analysis times. nih.govchromatographyonline.com When coupled with high-resolution mass spectrometers (HRMS), such as Quadrupole-Orbitrap instruments, LC-MS platforms allow for the sensitive detection and accurate mass measurement of metabolites in complex extracts. chromatographyonline.comfrontiersin.org This combination is crucial for differentiating between numerous structurally similar taxane (B156437) isomers present in a single sample. biorxiv.org Isocratic and gradient elution methods with mobile phases typically consisting of acetonitrile (B52724) and water are used to achieve effective separation on reversed-phase columns (e.g., C18). researchgate.net

Table 1: Examples of Chromatographic Conditions for Taxoid Analysis

| Technique | Column | Mobile Phase/Gradient | Detector | Application | Reference |

| UHPLC-HRMS | ACQUITY UPLC HSS T3 (1.8 µm) | Water (0.1% formic acid) and acetonitrile gradient | High-Resolution Mass Spectrometer (Thermo QE) | Metabolomics analysis of serum, identified a taxoid derivative. | frontiersin.org |

| HPLC | Reversed-phase C18 | Methanol:acetonitrile:water (25:35:45) isocratic | UV (227 nm) | Separation of taxanes from Taxus spp. tissue culture. | researchgate.net |

| GC-MS | Not specified | Not specified | Mass Spectrometer | Structural definition of a diol monoacetate derived from taxadienyl acetate (B1210297). | nih.gov |

| LC-MS | Not specified | Not specified | Mass Spectrometer | Analysis of products from engineered N. benthamiana. | biorxiv.org |

Spectroscopic Approaches for Structural Confirmation and Elucidation in Biosynthetic Experiments (e.g., NMR, High-Resolution Mass Spectrometry)

Once a putative metabolite is separated, spectroscopic methods are required for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the definitive techniques for this purpose.

HRMS provides the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy, which is a critical first step in identification. uni.lu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further clues about the molecule's substructures. nih.gov

However, for complete structural elucidation, particularly the determination of stereochemistry, NMR spectroscopy is essential. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms in the molecule. biorxiv.org Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. This collective data allows researchers to piece together the complete structure of a novel compound. For example, NMR-based structural elucidation was used to identify taxa-4(20),11(12)-diene-5α,13α-diol, a metabolite formed from Taxa-4(20),11-dien-5α-ol in induced Taxus cells, confirming an alternative metabolic route. nih.govresearchgate.net Extensive 1D and 2D NMR analyses have been crucial in identifying numerous other downstream intermediates in the paclitaxel (B517696) biosynthetic pathway. biorxiv.org

Table 2: Spectroscopic Methods for Structural Elucidation of Taxoids

| Technique | Purpose | Type of Information Obtained | Example Application | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Determine exact mass and molecular formula. | Provides high-accuracy mass-to-charge ratio (m/z). | Identification of metabolites in complex mixtures. | frontiersin.orguni.lu |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation analysis. | Provides data on molecular fragments, aiding in structural identification. | Characterization of taxoid derivatives. | nih.gov |

| ¹H and ¹³C NMR | Identify the chemical environment of atoms. | Chemical shifts, integrations, and coupling constants for H and C atoms. | Characterization of taxadiene and its derivatives. | biorxiv.org |

| 2D NMR (e.g., COSY, HMBC) | Determine atomic connectivity and 3D structure. | Correlations between atoms (H-H, C-H), establishing the molecular skeleton. | Full structural elucidation of novel biosynthetic intermediates. | biorxiv.org |

Application of Radiotracer Techniques for Pathway Elucidation and Metabolic Flux Analysis

Tracer techniques are fundamental to deciphering complex biosynthetic pathways and quantifying the flow of metabolites through them. slideshare.net These methods involve introducing isotopically labeled precursors into a biological system and tracking the incorporation of the label into downstream products. nih.govrsc.org This approach provides direct evidence for precursor-product relationships.

Beyond pathway mapping, isotopic labeling is the foundation of Metabolic Flux Analysis (MFA). wustl.edu MFA is a powerful computational method used to quantify the rates (fluxes) of metabolic reactions within a cell. uni-halle.denih.gov By feeding cells a labeled substrate (e.g., ¹³C-glucose) and analyzing the labeling patterns in key metabolites, researchers can build models that describe the flow of carbon through the entire metabolic network. wustl.edu This can reveal the efficiency of specific pathways, identify metabolic bottlenecks, and predict the theoretical yields of target compounds like terpenes. wustl.edu In terpene biosynthesis research, MFA has been used to understand how precursors are shuttled between cellular compartments and to guide metabolic engineering strategies aimed at increasing product yield. uni-halle.defrontiersin.org

Table 3: Isotopic Labeling in Taxane Biosynthesis Research

| Isotope(s) | Technique | Purpose | Key Finding/Application | Reference |

| Deuterium (²H) | Isotope Labeling | Pathway Elucidation & Mechanistic Studies | Used to prepare labeled congeners to probe biosynthetic steps and study reaction stereochemistry. | nih.govacs.org |

| ²H and ¹⁸O | Isotope Labeling | Mechanistic Studies | Provided evidence for the concerted acyl rearrangement mechanism in oxetane (B1205548) ring formation. | chemrxiv.org |

| ¹³C | Metabolic Flux Analysis (MFA) | Quantify Metabolic Fluxes | Used to investigate feedstock utilization and predict theoretical yields of terpene products in engineered yeast. | wustl.edu |

| General Precursor Labeling | Tracer Studies | Pathway Elucidation | General principle of using labeled precursors to map the complex oxygenation reactions in taxol biosynthesis. | rsc.org |

Ecological and Evolutionary Context of Taxa 4 20 ,11 Dien 5alpha Ol Biosynthesis

Biological Function and Adaptive Significance in Natural Ecosystems

The primary biological role of the taxane (B156437) biosynthetic pathway, which produces Taxa-4(20),11-dien-5α-ol as one of its initial oxygenated products, is defensive. All parts of the yew tree, with the exception of the fleshy red aril surrounding the seed, are highly toxic to most animals. freetrees.ie This toxicity is largely attributed to the complex mixture of taxane alkaloids, which serve as a potent deterrent against herbivores. freetrees.ienih.gov The synthesis of these compounds is an energy-intensive process, suggesting a significant evolutionary advantage that justifies the metabolic cost. nih.gov

While the final product, Paclitaxel (B517696), is known for its potent cytotoxic activity by disrupting microtubule function, the specific ecological role of early-stage intermediates like Taxa-4(20),11-dien-5α-ol is less direct. mdpi.comthieme-connect.com It is not considered the primary toxic agent itself but is a crucial stepping stone. Its formation represents a key commitment in the pathway, leading to a cascade of further oxygenations and acylations that create a diverse arsenal (B13267) of taxoids. researchgate.net This metabolic grid allows the plant to produce a range of defensive compounds, potentially effective against different threats, including insects and microbial pathogens. nih.govfrontiersin.org

Comparative Genomics and Phylogenetic Analysis of Taxane Biosynthetic Gene Clusters

The advent of high-quality genome sequencing for several Taxus species, including Taxus chinensis var. mairei, Taxus wallichiana, and Taxus yunnanensis, has revolutionized the understanding of how the taxane biosynthetic pathway is genetically organized. biorxiv.orgnih.govoup.com A key finding is that the genes responsible for the early steps of taxane biosynthesis, including the synthesis of Taxa-4(20),11-dien-5α-ol, are arranged in physical gene clusters. biorxiv.orgnih.gov This clustering facilitates the co-regulation and efficient inheritance of the pathway. oup.com

Specifically, the genes for taxadiene synthase (TS), which catalyzes the formation of the parent taxane skeleton, and taxadiene 5α-hydroxylase (T5αH), which produces Taxa-4(20),11-dien-5α-ol, are located in close proximity on the same chromosome. biorxiv.orgnih.gov In T. chinensis var. mairei, a "taxadiene gene cluster" has been identified on chromosome 12, containing multiple, distinct copies of both TS and T5αH genes. biorxiv.orgresearchgate.net

| Gene Cluster Component | Gene Copies Identified in T. chinensis var. mairei | Key Finding | Reference |

| Taxadiene Synthase (TS) | TS1, TS2 | Result of a Taxus-specific gene duplication event around 33.2 million years ago. TS2 shows higher catalytic efficiency than TS1. | biorxiv.orgnih.gov |

| Taxadiene 5α-hydroxylase (T5αH) | T5αH1, T5αH2, T5αH3 | Multiple gene copies with confirmed hydroxylase activity, part of the CYP725A subfamily. | biorxiv.org |

Phylogenetic analysis reveals that the genes for taxane biosynthesis have a unique evolutionary history. The cytochrome P450 enzymes (CYP450s) involved, which constitute about half of the pathway's enzymes, largely belong to a specific subfamily, CYP725A. frontiersin.orgresearchgate.netnih.gov These Taxus-specific CYP725A genes show high sequence similarity to each other (often >70%) but are evolutionarily distant from most other plant P450s (<30% similarity). researchgate.netnih.govnih.gov This suggests that the taxane pathway evolved through a series of gene duplication events from a common ancestor, followed by neofunctionalization, where the copied genes evolved new, specialized roles. biorxiv.orgnih.gov Comparative transcriptome analyses between different Taxus species like T. baccata, T. cuspidata, and T. x media confirm that while the core enzymatic machinery is conserved, there are species-specific differences in gene expression and intermediate accumulation, reflecting their divergent evolutionary paths. jocpr.comnih.gov

Evolutionary Trajectories of Taxane Pathway Enzymes and Their Substrate Specificities

The enzymes that construct Taxa-4(20),11-dien-5α-ol and its downstream derivatives exhibit fascinating evolutionary adaptations in their structure and function.

Taxadiene Synthase (TS): The crystal structure of TS reveals a modular evolution. It combines domains characteristic of both class I and class II terpene cyclases, although only the class I domain is active. nih.govresearchgate.net This modular architecture suggests that it evolved by combining pre-existing protein folds, creating a unique catalytic ability to form the complex taxadiene skeleton from the linear precursor, geranylgeranyl diphosphate (B83284). nih.gov Gene duplication has led to at least two distinct types of TS genes in Taxus, with one isoform (TS2) showing higher catalytic efficiency, suggesting it may play a primary role in paclitaxel biosynthesis in response to environmental triggers. biorxiv.orgnih.gov

Taxadiene 5α-hydroxylase (T5αH) and other CYP450s: The enzyme that produces Taxa-4(20),11-dien-5α-ol is Taxadiene 5α-hydroxylase (T5αH), also known as CYP725A4. frontiersin.orgsci-hub.se This enzyme is mechanistically unusual as it catalyzes a hydroxylation at the C-5 position coupled with a migration of the double bond from the C4(5) to the C4(20) position. researchgate.netresearchgate.net Interestingly, T5αH displays a degree of substrate promiscuity, as it can efficiently use both the primary product of TS, taxa-4(5),11(12)-diene, and its isomer, taxa-4(20),11(12)-diene, as substrates to produce the same final product. researchgate.netnih.gov

This lack of absolute substrate specificity is a recurring theme in the subsequent hydroxylation steps of the taxane pathway. nih.gov For example, after the formation of Taxa-4(20),11-dien-5α-ol, the pathway bifurcates. One branch involves hydroxylation at the C-13 position, while another involves acetylation at the C-5 position followed by hydroxylation at C-10. nih.govnih.govencyclopedia.pub The respective enzymes show preferences but can often act on the "wrong" substrate, albeit with lower efficiency. nih.gov

| Enzyme | Substrate(s) | Product(s) | Evolutionary Significance | Reference |

| Taxadiene 5α-hydroxylase (T5αH) | taxa-4(5),11(12)-diene, taxa-4(20),11(12)-diene | Taxa-4(20),11-dien-5α-ol | Promiscuous activity on taxadiene isomers. | researchgate.netnih.govsci-hub.se |

| Taxane 13α-hydroxylase (T13αH) | Taxa-4(20),11-dien-5α-ol (preferred), Taxa-4(20),11-dien-5α-yl acetate (B1210297) | Taxa-4(20),11-dien-5α,13α-diol | Favors the alcohol, creating one branch of the pathway. | nih.govnih.gov |

| Taxane 10β-hydroxylase (T10βH) | Taxa-4(20),11-dien-5α-yl acetate (preferred), Taxa-4(20),11-dien-5α-ol | Taxa-4(20),11-dien-5α-acetoxy-10β-ol | Favors the acetate, creating a competing pathway branch. | nih.govnih.gov |

This enzymatic flexibility suggests that the taxane biosynthetic pathway did not evolve as a strictly linear sequence. Instead, it appears to be a complex, interconnected metabolic network. researchgate.netencyclopedia.pub The rapid duplication and divergence of the CYP725A gene family allowed for the evolution of multiple hydroxylases with overlapping specificities. This network structure may have provided an evolutionary advantage, allowing for the production of a wide diversity of taxoid compounds from a common set of early intermediates, thereby enhancing the plant's defensive capabilities against a broad spectrum of herbivores and pathogens. researchgate.netnih.gov

Challenges and Future Research Directions in Taxa 4 20 ,11 Dien 5alpha Ol Research

Complete Elucidation of Uncharacterized Enzymatic Steps in Taxol Biosynthesis

The biosynthetic pathway of Taxol is a complex network of approximately 20 enzymatic steps. mdpi.com While significant progress has been made in identifying and characterizing many of the enzymes involved, several key steps, particularly those downstream of Taxa-4(20),11-dien-5alpha-ol, remain uncharacterized. mdpi.comresearchgate.net The conversion of this mono-oxygenated taxoid to the highly oxygenated baccatin (B15129273) III core is a major area of investigation. nih.gov

Recent breakthroughs have shed light on some of these missing links, including the identification of a taxoid 9α-hydroxylase and an enzyme responsible for the formation of the characteristic oxetane (B1205548) ring. nih.govbiorxiv.org However, the precise sequence of hydroxylations, acetylations, and other modifications is still being pieced together. researchgate.netnih.gov The promiscuity of some enzymes, which can act on multiple substrates, further complicates the elucidation of a linear pathway. nih.govresearchgate.net

Future research will need to employ a combination of genomics, proteomics, and metabolomics to identify the remaining enzymes and confirm their specific roles and reaction order. nih.govnih.gov This systematic approach is essential for creating a complete roadmap of Taxol biosynthesis, which will be the foundation for the successful engineering of microbial production platforms. nih.gov

Deeper Understanding of the Regulatory Networks Governing Taxane (B156437) Production

The production of taxanes in Taxus species is tightly controlled by a complex regulatory network that is not yet fully understood. ub.edu This network involves transcription factors (TFs), plant hormones, and epigenetic mechanisms that modulate the expression of biosynthetic genes. ub.edunih.govfrontiersin.org

Several families of transcription factors, including WRKY, MYC, bHLH, and MYB, have been identified as regulators of Taxol biosynthesis. frontiersin.org For instance, specific MYB and WRKY transcription factors have been shown to activate the expression of key genes in the pathway. frontiersin.org Furthermore, plant hormones like jasmonates are known to induce the expression of these regulatory and biosynthetic genes. oup.com

Epigenetic modifications, such as DNA methylation, have also been shown to play a significant role in regulating taxane production. ub.edu Studies have revealed that changes in methylation patterns in the promoter regions of biosynthetic genes can lead to reduced gene expression and, consequently, lower taxane yields in long-term cell cultures. ub.edu

A comprehensive understanding of these regulatory networks is crucial for developing strategies to enhance taxane production. Future research should focus on:

Identifying all the key transcription factors and their specific target genes in the Taxol pathway. nih.gov

Unraveling the signaling pathways through which plant hormones influence taxane biosynthesis.

Investigating the role of epigenetics in controlling gene expression and developing methods to manipulate these mechanisms to maintain high productivity in cell cultures. ub.edu

Development of Novel Synthetic Biology and Biocatalytic Approaches for Sustainable Production

The reliance on slow-growing Taxus trees for Taxol production is unsustainable. oup.comnih.gov Synthetic biology and biocatalysis offer promising alternatives for the large-scale, sustainable, and cost-effective production of Taxol and its precursors. oup.comoup.comnih.gov

Significant progress has been made in reconstructing parts of the Taxol pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae (yeast). researchgate.netfrontiersin.org However, achieving high titers of the final product remains a major challenge due to factors such as metabolic bottlenecks, the toxicity of intermediates, and the difficulty in functionally expressing plant-derived enzymes, particularly cytochrome P450s. nih.govpnas.org

Future efforts in synthetic biology will focus on:

Optimizing host organisms: Engineering microbial chassis to improve the supply of precursors like geranylgeranyl diphosphate (B83284) (GGPP) and to enhance the expression and activity of heterologous enzymes. researchgate.netfrontiersin.org

Pathway engineering: Assembling the complete biosynthetic pathway in a single microbial host or developing co-culture systems where different parts of the pathway are housed in separate organisms. nih.gov

Overcoming bottlenecks: Identifying and alleviating rate-limiting steps in the engineered pathway through metabolic engineering strategies. researchgate.netacs.org

In vitro biocatalysis: Developing cell-free systems that utilize a cascade of purified enzymes to convert simple precursors into Taxol, which could offer greater control and efficiency.

Recently, cyanobacteria have been engineered to produce Taxa-4(20),11-dien-5α-ol directly from carbon dioxide, highlighting the potential of photosynthetic organisms as sustainable production platforms. bohrium.com

Advanced Enzyme Engineering for Improved Specificity and Efficiency

Enzyme engineering offers a powerful tool to address these limitations. By modifying the structure of these enzymes through techniques like site-directed mutagenesis and directed evolution, it is possible to enhance their activity, specificity, and stability. nih.govacs.org For instance, engineering taxadiene synthase has been shown to improve the selectivity for a specific taxadiene isomer, thereby directing the metabolic flux towards the desired Taxol precursor. researchgate.netacs.org

Future research in this area will involve:

Structural biology: Determining the three-dimensional structures of key enzymes to understand their catalytic mechanisms and guide rational protein design. nih.gov

Computational modeling: Using computer simulations to predict the effects of mutations on enzyme function.

High-throughput screening: Developing rapid screening methods to identify improved enzyme variants from large mutant libraries.

Discovery of Novel Biological Activities of Taxa-4(20),11-dien-5alpha-ol Derivatives and Related Compounds

The Taxol biosynthetic pathway produces a vast array of structurally diverse taxoids, with over 600 identified to date. nih.gov While the focus has primarily been on Taxol, these related compounds represent a largely untapped resource for drug discovery. jmb.or.kr

Derivatives of Taxa-4(20),11-dien-5alpha-ol and other taxoids may possess unique biological activities, including anticancer, anti-inflammatory, or antimicrobial properties. jmb.or.kr The structural variations among these compounds could lead to improved therapeutic profiles, such as better efficacy, lower toxicity, or activity against drug-resistant cancers.

Future research directions include:

Isolation and characterization: Systematically isolating and determining the structures of novel taxoids from various Taxus species and endophytic fungi.

Biological screening: Testing these compounds in a wide range of biological assays to identify new therapeutic leads.

Structure-activity relationship (SAR) studies: Investigating how the structural features of different taxoids relate to their biological activity to guide the synthesis of more potent and selective drug candidates. The structure of Taxol itself was first elucidated in 1971, and early studies on its derivatives revealed that modifications to its structure could significantly impact its activity. bohrium.com

By exploring the chemical diversity of the taxane family, researchers may uncover new therapeutic agents that could address unmet medical needs.

Q & A

Basic: What is the role of Taxa-4(20),11-dien-5α-ol in Taxol biosynthesis?

Answer:

Taxa-4(20),11-dien-5α-ol is the first oxygenated intermediate in Taxol biosynthesis, formed via cytochrome P450-mediated hydroxylation of taxa-4(5),11(12)-diene. This step introduces a hydroxyl group at the C5 position, initiating subsequent modifications (e.g., acetylation, hydroxylation) critical for Taxol’s complex structure . The enzyme responsible, cytochrome P450 taxadiene 5α-hydroxylase (T5αH), exhibits functional plasticity by catalyzing hydroxylation across taxadiene isomers (C4(5) and C4(20)) via a radical mechanism .

Basic: Which enzymes are involved in Taxa-4(20),11-dien-5α-ol biosynthesis?

Answer:

Two key enzymes drive its biosynthesis:

- Taxadiene synthase (TS): Cyclizes geranylgeranyl diphosphate (GGPP) into taxa-4(5),11(12)-diene .

- Cytochrome P450 taxadiene 5α-hydroxylase (T5αH): Catalyzes the stereospecific hydroxylation at C5, converting taxa-4(5),11(12)-diene or taxa-4(20),11(12)-diene into Taxa-4(20),11-dien-5α-ol .

Advanced: How can researchers resolve contradictions in proposed hydroxylation pathways downstream of Taxa-4(20),11-dien-5α-ol?

Answer:

Two competing pathways exist:

- Pathway 1 (C10 hydroxylation): Taxa-4(20),11-dien-5α-ol undergoes acetylation (via TAT) and C10 hydroxylation (via T10βOH) to form taxa-4(20),11-dien-5α-acetoxy-10β-ol .

- Pathway 2 (C13 hydroxylation): T13αOH directly hydroxylates C13, yielding taxa-4(20),11-dien-5α,13α-diol .

Methodological resolution:

- Use recombinant enzyme assays with purified TAT, T10βOH, and T13αOH to test substrate specificity .

- Apply isotopic labeling (e.g., C-taxadiene) in Taxus cell cultures to track intermediate incorporation .

- Analyze gene knockout mutants to observe pathway dominance .

Advanced: What experimental strategies enhance Taxa-4(20),11-dien-5α-ol yield in heterologous systems?

Answer:

- Metabolic engineering in E. coli: Optimize cytochrome P450 expression by:

- Yeast systems: Engineer S. cerevisiae with GGPP-overproducing pathways and codon-optimized T5αH .

- Byproduct mitigation: Screen for unwanted derivatives (e.g., oxetane ring intermediates) via LC-MS and adjust reaction conditions (pH, cofactor ratios) .

Advanced: How can conflicting data on Taxa-4(20),11-dien-5α-ol’s metabolic flux be reconciled?

Answer:

Discrepancies arise from species-specific enzyme promiscuity (e.g., T5αH’s dual activity on C4(5) and C4(20) isomers) and pathway branching .

Resolution methods:

- Metabolomic profiling: Use LC-MS/MS to quantify intermediates in Taxus tissues, comparing spatial distribution (e.g., phloem vs. xylem) .

- Time-course studies: Track intermediate accumulation in elicited Taxus cell cultures to identify rate-limiting steps .

- Enzyme kinetics: Compare / values of TAT and T13αOH to determine pathway dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products